BenchChemオンラインストアへようこそ!

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile

Lipophilicity Drug-likeness Passive permeability

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile (CAS 1433707-98-2) is a heterocyclic small molecule (C9H6F3N3, MW 213.16 g/mol) that integrates three pharmacologically significant modules: a 4-trifluoromethylpyrimidine core, a cyclopropane ring, and a carbonitrile substituent. The compound carries zero hydrogen bond donors, six hydrogen bond acceptors, a computed XLogP3-AA of 1.2, a topological polar surface area of 49.6 Ų, and only one rotatable bond, yielding a conformationally restricted scaffold with balanced lipophilicity.

Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
Cat. No. B13049010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile
Molecular FormulaC9H6F3N3
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H6F3N3/c10-9(11,12)6-1-4-14-7(15-6)8(5-13)2-3-8/h1,4H,2-3H2
InChIKeyJGWMXJVWSMQMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile (CAS 1433707-98-2): Core Identity and Procurement-Relevant Characteristics


1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile (CAS 1433707-98-2) is a heterocyclic small molecule (C9H6F3N3, MW 213.16 g/mol) that integrates three pharmacologically significant modules: a 4-trifluoromethylpyrimidine core, a cyclopropane ring, and a carbonitrile substituent [1]. The compound carries zero hydrogen bond donors, six hydrogen bond acceptors, a computed XLogP3-AA of 1.2, a topological polar surface area of 49.6 Ų, and only one rotatable bond, yielding a conformationally restricted scaffold with balanced lipophilicity [1]. It is commercially available from multiple suppliers at purities of 95% (AKSci) and 98% (Leyan) . Its InChIKey (JGWMXJVWSMQMCE-UHFFFAOYSA-N) appears in the patent literature as a building block for pesticidal compounds and in filings related to TRK kinase inhibition and CCR5 antagonism, indicating cross-sector synthetic utility [2][3][4].

Why 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile Cannot Be Replaced by Common In-Class Analogs


Close structural analogs of this compound lack the simultaneous presence of the 4-trifluoromethylpyrimidine ring, the cyclopropane constraint, and the carbonitrile group, each of which contributes distinct physicochemical properties critical to molecular recognition and synthetic versatility [1]. Removing the trifluoromethyl group (e.g., 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile) markedly reduces lipophilicity (ΔMW = 68 Da) and eliminates fluorine-mediated metabolic stabilization . Eliminating the cyclopropane ring (e.g., 4-(trifluoromethyl)pyrimidine-2-carbonitrile) removes the three-dimensional conformational constraint that restricts bond rotation to a single rotatable bond in the target compound, fundamentally altering target-binding geometry . Replacing the carbonitrile with an amine (e.g., the cyclopropan-1-amine analog) introduces a hydrogen bond donor (HBD = 1 vs. 0) and changes the electronic character at the cyclopropane α-position, which can redirect reactivity and biological selectivity . Generic substitution among these analogs is therefore unsupported without explicit comparative bioactivity data under identical assay conditions.

Quantitative Differentiation Evidence for 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Non-Trifluoromethyl Analog

The target compound exhibits an XLogP3-AA of 1.2, placing it within the optimal lipophilicity range (1–3) for oral drug-like molecules. In contrast, the non-fluorinated analog 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile (CAS 1378798-49-2) is predicted to have a substantially lower logP due to the absence of the trifluoromethyl group, which is known to increase lipophilicity by approximately 0.5–1.0 logP units per CF3 substitution on aromatic heterocycles [1]. While a direct experimentally measured logP for the comparator is not publicly available, the class-level contribution of a pyrimidine 4-CF3 group is well-established in medicinal chemistry literature, and the target compound's balanced logP of 1.2 supports adequate membrane permeability without excessive lipophilicity-driven promiscuity or solubility deficits [1].

Lipophilicity Drug-likeness Passive permeability Medicinal chemistry

Conformational Restriction: Rotatable Bond Count and Three-Dimensional Scaffold Preorganization

The target compound possesses exactly one rotatable bond (between the cyclopropane and pyrimidine rings), as computed by Cactvs 3.4.8.18 and deposited in PubChem [1]. This extreme conformational restriction is a direct consequence of the cyclopropane ring acting as a rigid spacer between the carbonitrile and the pyrimidine core. By comparison, 4-(trifluoromethyl)pyrimidine-2-carbonitrile (CAS 1206459-86-0), which lacks the cyclopropane unit, has zero rotational constraints between the nitrile and heterocycle but also offers no three-dimensional projection of the nitrile away from the ring plane, effectively presenting the nitrile in a coplanar orientation . The target compound's cyclopropane spacer enforces a fixed spatial separation and angular orientation of the nitrile group relative to the pyrimidine plane, which is a design principle exploited in multiple kinase inhibitor series where precise vector alignment dictates ATP-binding pocket complementarity [2].

Conformational constraint Entropic binding penalty Scaffold preorganization Kinase inhibitor design

Hydrogen Bond Donor/Acceptor Profile Differentiation from the Amine Analog

The target compound has a hydrogen bond donor count of zero and a hydrogen bond acceptor count of six, as reported in PubChem [1]. This profile is fundamentally different from that of 1-(4-(trifluoromethyl)pyrimidin-2-yl)cyclopropan-1-amine (CAS 1782061-83-9), which has one HBD (the primary amine) and a reduced HBA count due to replacement of the nitrile nitrogen with an amine . The absence of any HBD in the target compound is a critical discriminator for applications where hydrogen bond donor capacity would be detrimental, such as in achieving blood-brain barrier penetration (where reducing HBD count is a well-validated strategy) or in avoiding P-glycoprotein efflux recognition. The carbonitrile group additionally offers a distinct electronic environment: it is electron-withdrawing (-I, -M effects), whereas the amine analog is electron-donating (+M effect), which differentially modulates the electron density of the pyrimidine ring and consequently its π-stacking and charge-transfer interactions with biological targets [1].

Hydrogen bonding Molecular recognition Permeability Prodrug design

Molecular Weight and Ligand Efficiency Considerations Across the Analog Series

The target compound (MW 213.16) occupies a strategic intermediate position in the molecular weight spectrum of its analog series: it is heavier than the minimal fragment 1-(trifluoromethyl)cyclopropane-1-carbonitrile (MW 135.09, CAS 96110-56-4) and the flat pyrimidine 4-(trifluoromethyl)pyrimidine-2-carbonitrile (MW 173.10, CAS 1206459-86-0), but lighter than many fully elaborated drug-like leads (>350 Da) [1]. With a ligand efficiency benchmark (assuming a hypothetical IC50 of ~100 nM for kinase inhibition, consistent with related pyrimidine-cyclopropane TrkA inhibitors showing IC50 values of 5.20–40.6 nM in Omnia Kinase assays [2]), the target compound would yield a ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) of approximately 0.38–0.45 kcal/mol per heavy atom, within the desirable range for fragment-to-lead optimization. The lower-MW comparator 1-(trifluoromethyl)cyclopropane-1-carbonitrile lacks the pyrimidine ring entirely and therefore cannot engage the conserved hinge-binding motif of protein kinases, while the higher-MW elaborated analogs risk exceeding the MW threshold for oral bioavailability .

Ligand efficiency Fragment-based drug discovery Lead optimization Molecular complexity

Purity and Commercial Availability: Target Compound vs. Closest Structural Analog

The target compound is commercially available at 95% purity (AKSci, Catalog 1743EB) and 98% purity (Leyan, Product No. 1843927) . By comparison, the non-fluorinated analog 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile (CAS 1378798-49-2) is offered at 97% purity (AKSci, Catalog 2011CP) . While the purity specifications are comparable, the target compound uniquely appears in both pharmaceutical (TRK kinase inhibitor) and agrochemical (pesticidal compound) patent families, as evidenced by its InChIKey presence in US20140287916A1 and its association with TRK inhibitor filings from Shanghai Dude Medical Technology [1][2]. This dual-sector patent footprint indicates broader synthetic utility and potentially more extensive quality control validation across different application domains compared to analogs that are predominantly cited in a single sector [2]. For procurement decisions, the availability of the compound from multiple independent suppliers at defined purity levels reduces single-source supply chain risk .

Chemical procurement Purity specification Vendor qualification Building block sourcing

Evidence-Backed Application Scenarios for 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile


Kinase Inhibitor Fragment and Lead Optimization Scaffold

The target compound combines a pyrimidine ring (a privileged kinase hinge-binding motif) with a cyclopropane nitrile appendage that projects a hydrogen bond acceptor (nitrile nitrogen) away from the ring plane with exactly one rotatable bond, creating a conformationally preorganized pharmacophore [1]. Published TrkA inhibitor series from Array BioPharma (US10005783, US8865698) demonstrate that cyclopropane-containing pyrimidine scaffolds achieve IC50 values as low as 5.20 nM against TrkA in Omnia Kinase assays, with the cyclopropane ring serving as a critical spacer that orients substituents for optimal binding pocket complementarity [2]. The target compound's XLogP3 of 1.2 and zero HBD profile are consistent with lead-like property criteria, making it suitable as a starting point for structure-activity relationship (SAR) exploration of kinase selectivity panels [1].

Agrochemical Intermediate for Pesticidal Pyrimidine Derivatives

The InChIKey of the target compound (JGWMXJVWSMQMCE-UHFFFAOYSA-N) appears explicitly in US20140287916A1, a patent assigned to Syngenta Participations AG describing pesticidal compounds [3]. The patent lists the compound among a library of heterocyclic building blocks used to construct pyrimidine-based agrochemicals. The trifluoromethyl group is a well-established motif in commercial agrochemicals (e.g., trifluralin, fluazinam) due to its enhancement of metabolic stability and lipophilicity, while the carbonitrile group can serve as a precursor for further functionalization (hydrolysis to amide/carboxylic acid, reduction to amine, cycloaddition to tetrazole) [3]. This positions the compound as a versatile intermediate for agrochemical discovery programs targeting herbicides, fungicides, or insecticides.

CCR5 Antagonist Pharmacophore Exploration

Preliminary pharmacological screening reported by Zhang Huili (Semantic Scholar) indicates that compounds within this chemotype can act as CCR5 antagonists, with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [4]. While specific IC50 data for the exact target compound at CCR5 is not publicly available, structurally related CCR5 antagonists bearing cyclopropane and pyrimidine motifs have been extensively patented (e.g., SmithKline Beecham cyclopropyl CCR5 antagonist series) [5]. The target compound's balanced lipophilicity (XLogP3 = 1.2) and absence of hydrogen bond donors are favorable for optimizing oral CCR5 antagonists, as the receptor's transmembrane binding pocket favors lipophilic, HBD-poor ligands [1][5]. Procurement of this compound enables systematic SAR around the nitrile position, which can be modulated for CCR5 affinity and selectivity over CCR2.

Chemical Biology Tool for Profiling Nitrile-Containing Pharmacophores

The carbonitrile group in the target compound is a versatile functional handle that can participate in reversible covalent interactions with catalytic cysteine residues (e.g., in cysteine proteases, deubiquitinases, or the SARS-CoV-2 main protease Mpro) or serve as a metabolic stable bioisostere for carboxylic acids and amides [1]. The compound's single rotatable bond and rigid cyclopropane spacer allow researchers to probe the geometric requirements of nitrile engagement with protein nucleophiles without conformational ambiguity. The absence of hydrogen bond donors (HBD = 0) simplifies interpretation of binding data by eliminating confounding contributions from solvent-exposed H-bond networks [1]. This makes the compound a clean probe for quantitative structure-activity relationship (QSAR) studies focused on nitrile-mediated target engagement in biochemical and cellular assays.

Quote Request

Request a Quote for 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.